5-[(4-Chloro-3,5-dimethylphenoxy)methyl]-3-{4-[(2-chlorophenyl)methoxy]phenyl}-1,2,4-oxadiazole
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Overview
Description
5-[(4-Chloro-3,5-dimethylphenoxy)methyl]-3-{4-[(2-chlorophenyl)methoxy]phenyl}-1,2,4-oxadiazole is a complex organic compound that belongs to the class of oxadiazoles Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(4-Chloro-3,5-dimethylphenoxy)methyl]-3-{4-[(2-chlorophenyl)methoxy]phenyl}-1,2,4-oxadiazole typically involves multiple steps:
Formation of the Oxadiazole Ring: This can be achieved through the cyclization of appropriate precursors, such as hydrazides and carboxylic acids, under dehydrating conditions.
Substitution Reactions:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for better control of reaction conditions and the use of catalysts to enhance reaction rates.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl rings, leading to the formation of quinones.
Reduction: Reduction reactions can target the oxadiazole ring, potentially opening it to form amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Substitution: Reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and other reduced derivatives.
Substitution: Nitro or halogenated derivatives.
Scientific Research Applications
5-[(4-Chloro-3,5-dimethylphenoxy)methyl]-3-{4-[(2-chlorophenyl)methoxy]phenyl}-1,2,4-oxadiazole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial or anticancer agent.
Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.
Industry: Used in the development of new materials, such as polymers with specific properties.
Mechanism of Action
The mechanism of action of this compound depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, inhibiting their activity. The oxadiazole ring can interact with biological targets through hydrogen bonding, hydrophobic interactions, and van der Waals forces. The chlorophenyl and dimethylphenoxy groups can enhance binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
5-Phenyl-1,2,4-oxadiazole: Lacks the chlorophenyl and dimethylphenoxy groups, making it less complex.
3-(4-Chlorophenyl)-5-phenyl-1,2,4-oxadiazole: Similar structure but lacks the dimethylphenoxy group.
5-(4-Methoxyphenyl)-3-phenyl-1,2,4-oxadiazole: Contains a methoxy group instead of the chlorophenyl group.
Uniqueness
The presence of both chlorophenyl and dimethylphenoxy groups in 5-[(4-Chloro-3,5-dimethylphenoxy)methyl]-3-{4-[(2-chlorophenyl)methoxy]phenyl}-1,2,4-oxadiazole makes it unique. These groups can enhance its chemical reactivity and binding affinity, making it a valuable compound for various applications.
Properties
Molecular Formula |
C24H20Cl2N2O3 |
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Molecular Weight |
455.3 g/mol |
IUPAC Name |
5-[(4-chloro-3,5-dimethylphenoxy)methyl]-3-[4-[(2-chlorophenyl)methoxy]phenyl]-1,2,4-oxadiazole |
InChI |
InChI=1S/C24H20Cl2N2O3/c1-15-11-20(12-16(2)23(15)26)30-14-22-27-24(28-31-22)17-7-9-19(10-8-17)29-13-18-5-3-4-6-21(18)25/h3-12H,13-14H2,1-2H3 |
InChI Key |
LUCJXLHOWKAMOM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1Cl)C)OCC2=NC(=NO2)C3=CC=C(C=C3)OCC4=CC=CC=C4Cl |
Origin of Product |
United States |
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